molecular formula C7H11ClN2O B2704511 3-(1-Aminoethyl)pyridin-2-ol hydrochloride CAS No. 2411219-35-5

3-(1-Aminoethyl)pyridin-2-ol hydrochloride

Cat. No.: B2704511
CAS No.: 2411219-35-5
M. Wt: 174.63
InChI Key: JANFAROJEDNQSA-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)pyridin-2-ol hydrochloride is a chemical compound with a pyridine ring substituted with an aminoethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminoethyl)pyridin-2-ol hydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents. One common method includes the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride or other activating agents . Another approach involves the use of titanacyclopropanes for regioselective C2-H alkylation of pyridine N-oxides .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as nickel-catalyzed reductive coupling, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Aminoethyl)pyridin-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridine ketones, while reduction of the amino group may produce secondary amines.

Scientific Research Applications

3-(1-Aminoethyl)pyridin-2-ol hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)pyridin-2-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(1-aminoethyl)-1H-pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-5(8)6-3-2-4-9-7(6)10;/h2-5H,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNIMQKNMYXXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CNC1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411219-35-5
Record name 3-(1-aminoethyl)pyridin-2-ol hydrochloride
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